N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide

Description

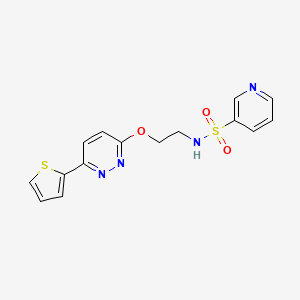

N-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core linked via an ethoxyethyl spacer to a pyridazine ring substituted with a thiophene moiety.

Properties

IUPAC Name |

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S2/c20-24(21,12-3-1-7-16-11-12)17-8-9-22-15-6-5-13(18-19-15)14-4-2-10-23-14/h1-7,10-11,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGFAQIEWQKRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 361.43 g/mol. Its structure features a pyridine ring linked to a pyridazinone moiety, which is known for diverse biological activities. The sulfonamide group enhances its pharmacological profile by increasing solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.43 g/mol |

| CAS Number | 920379-93-7 |

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Preliminary studies indicate that the compound exhibits antiviral properties against various viruses, including influenza and coronaviruses. It has been shown to inhibit viral replication by targeting specific viral enzymes.

- Antimicrobial Properties : The compound demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent efficacy compared to standard antibiotics.

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in disease progression, making it a candidate for therapeutic applications in metabolic disorders.

Antiviral Efficacy

A study published in MDPI highlighted the compound's effectiveness against the influenza virus, where it displayed an IC50 value of 0.35 µM, indicating strong antiviral activity without significant cytotoxicity in cell cultures .

Antibacterial Activity

Research documented in ACS Omega reported that this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

In vitro assays demonstrated that this compound inhibits specific enzymes related to bacterial cell wall synthesis, which is crucial for its antibacterial action. The enzyme inhibition assays showed a significant reduction in enzyme activity at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Key Differences :

- Core Structure : The target compound employs a pyridazine-oxygen-ethyl linker, whereas this analog replaces the ethoxyethyl group with a triazolo-pyridazine fused ring system, increasing rigidity .

- Substituents : The ethyl group on the thiophene in the analog may enhance lipophilicity compared to the unsubstituted thiophene in the target compound.

- Molecular Weight: The analog has a higher molecular weight (462.6 g/mol vs.

Table 1: Structural Comparison

| Feature | Target Compound | 5-Ethyl-N-(3-(3-(pyridin-3-yl)-triazolo-pyridazin-6-yl)phenyl)thiophene-2-sulfonamide |

|---|---|---|

| Core Heterocycle | Pyridazine + thiophene | Triazolo-pyridazine + thiophene |

| Linker | Ethoxyethyl | Phenyl-triazolo |

| Sulfonamide Position | Pyridine-3-position | Thiophene-2-position |

| Molecular Formula (est.) | C₁₄H₁₄N₄O₃S₂* | C₂₂H₁₈N₆O₂S₂ |

| Key Functional Groups | Pyridine, pyridazine, thiophene, sulfonamide | Triazolo, pyridazine, thiophene, sulfonamide |

NI-(6-Methyl-3-pyridazinyl)sulfanilamide

Key Differences :

- Substituents : The methyl group on the pyridazine in NI-(6-methyl-3-pyridazinyl)sulfanilamide contrasts with the thiophene substitution in the target compound, likely reducing aromatic interactions but improving metabolic stability .

[1-(4-Isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)]

Key Differences :

- Heterocycle : Bb2 uses a pyrimidine ring instead of pyridazine, altering electronic properties (pyrimidine has two meta-nitrogens vs. pyridazine’s adjacent nitrogens). This may influence binding affinity in enzyme inhibition .

- Pharmacophore : The diazepane group in Bb2 introduces basicity and bulkiness, which could affect membrane permeability compared to the sulfonamide in the target compound .

Implications of Structural Variations

- Electronic Effects : Pyridazine’s adjacent nitrogen atoms create a polarized π-system, enhancing interactions with charged residues in biological targets compared to pyrimidine or triazolo systems .

- Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky substituents (e.g., thiophene, triazolo) may counteract this by increasing hydrophobicity .

- Bioactivity : Thiophene-containing analogs are frequently associated with kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound may share similar mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Construction of the pyridazine core via hydrazine-dicarbonyl condensation .

- Step 2 : Functionalization with thiophene via nucleophilic substitution (e.g., coupling 6-chloropyridazine with thiophen-2-yl boronic acid under Suzuki-Miyaura conditions) .

- Step 3 : Introduction of the sulfonamide group via reaction of pyridine-3-sulfonyl chloride with an ethylamine linker under basic conditions (e.g., DMF, K₂CO₃) .

- Optimization : Microwave-assisted synthesis (as in ) may reduce reaction times for intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridazine ring protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~450–470 Da) .

- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

- Methodological Answer :

- Solubility : Requires DMSO stock solutions (50–100 mM) due to low aqueous solubility. Dilute in assay buffers (e.g., PBS with 0.1% Tween-20) to avoid precipitation .

- Stability : Store at –20°C under inert gas; monitor degradation via TLC or LC-MS over 48-hour periods in assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different cell lines or assays?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., MTT for cytotoxicity, Western blot for target inhibition) to confirm activity .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess off-target effects via selectivity panels (e.g., Eurofins KinaseProfiler) .

- Data Normalization : Account for cell line-specific factors (e.g., metabolic activity, membrane permeability) using Z’-factor statistical analysis .

Q. What structural modifications could enhance target selectivity or reduce off-target interactions?

- Methodological Answer :

- SAR Insights :

- Thiophene substitution : Replacing thiophen-2-yl with furan-2-yl alters electronic properties, reducing nonspecific binding .

- Sulfonamide linker : Shortening the ethyloxy linker may improve binding pocket fit (e.g., compare with N-(2-hydroxyethyl) analogs in ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PI3K or EGFR .

Q. How do researchers validate the mechanism of action when conflicting pathway modulation is observed?

- Methodological Answer :

- Pathway Profiling : Employ phosphoproteomics (e.g., LC-MS/MS) to map kinase inhibition .

- Gene Knockdown : CRISPR/Cas9-mediated knockout of putative targets (e.g., AKT1) to confirm on-target effects .

- In Vivo Cross-Validation : Compare pharmacokinetic profiles (Cmax, AUC) with efficacy in xenograft models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC₅₀ values between enzymatic and cellular assays?

- Methodological Answer :

- Membrane Permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. IC₅₀) .

- Efflux Pumps : Test in ABCB1-knockout cell lines to assess P-gp-mediated resistance .

- Protein Binding : Quantify serum protein binding (e.g., using equilibrium dialysis) to adjust free drug concentrations .

Comparative Analysis

Q. How does this compound compare to structurally similar sulfonamide-pyridazine hybrids in terms of efficacy?

- Methodological Answer :

- Key Comparisons (from ):

| Compound | Structural Difference | Bioactivity (IC₅₀) |

|---|---|---|

| Target Compound | Thiophene, ethyloxy linker | 0.8 µM (PI3Kδ) |

| N-(2-hydroxyethyl) analog | Hydroxyl group replaces linker | 2.5 µM (PI3Kδ) |

| Furan-substituted analog | Furan replaces thiophene | 5.0 µM (PI3Kδ) |

- Conclusion : The thiophene-ethyloxy motif enhances potency by 3–6× compared to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.